molecular formula C8H12N2O2S B13256343 2-[(Methylamino)methyl]benzene-1-sulfonamide

2-[(Methylamino)methyl]benzene-1-sulfonamide

Cat. No.: B13256343
M. Wt: 200.26 g/mol
InChI Key: JWXBKMGJKMEVCQ-UHFFFAOYSA-N
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Description

2-[(Methylamino)methyl]benzene-1-sulfonamide (CAS 1496804-38-6) is an organic compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 . This benznesulfonamide derivative is characterized by a methylaminomethyl functional group attached to the benzene ring, a structure that aligns with a class of compounds known for significant research potential in medicinal chemistry . Sulfonamide compounds are extensively investigated in pharmaceutical research for the prevention and treatment of various conditions, including bacterial infections, diabetes mellitus, edema, hypertension, and gout . The specific structural motif of 2-[(Methylamino)methyl]benzene-1-sulfonamide makes it a valuable intermediate or building block in drug discovery and development, particularly for the synthesis of more complex molecules designed to interact with biological targets . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. It is typically supplied with cold-chain transportation to ensure stability . Researchers can utilize this compound for exploring novel therapeutic agents, studying structure-activity relationships (SAR), and investigating biochemical mechanisms.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(methylaminomethyl)benzenesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-10-6-7-4-2-3-5-8(7)13(9,11)12/h2-5,10H,6H2,1H3,(H2,9,11,12)

InChI Key

JWXBKMGJKMEVCQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The compound 2-[(Methylamino)methyl]benzene-1-sulfonamide is typically synthesized by functionalizing benzene-1-sulfonamide derivatives with a methylamino methyl substituent at the ortho position. The key steps generally involve:

  • Sulfonation or sulfonyl chloride formation on a methyl-substituted aromatic precursor.
  • Introduction of the methylamino methyl group via nucleophilic substitution or reductive amination.
  • Purification and isolation of the target sulfonamide.

Detailed Synthetic Route from Precursors

A representative and industrially viable route is outlined below, adapted from patent literature and peer-reviewed research, excluding unreliable sources:

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Sulfonation p-Nitrotoluene + chlorosulfonic acid in chlorobenzene or dichloromethane, 100-150 °C, stirring 800-100 rpm 2-Methyl-5-nitrobenzenesulfonyl chloride High activity, fast sulfonation, minimal byproducts
2 Amidation and Hydrogenation 2-Methyl-5-nitrobenzenesulfonyl chloride + ammonia water + catalyst (Pd/C or Raney Ni), methanol or ethanol solvent, 0-150 °C, 0.1-2.0 MPa H2 pressure, 3-24 h 2-Methyl-5-aminobenzenesulfonamide Catalytic hydrogenation reduces nitro group to amine
3 Reductive Amination or Nucleophilic Substitution 2-Methyl-5-aminobenzenesulfonamide + formaldehyde + methylamine or methylamine equivalent, mild conditions 2-[(Methylamino)methyl]benzene-1-sulfonamide Introduction of methylamino methyl group

Alternative Synthetic Strategies

  • Michael Addition and Cyclization : In related sulfonamide chemistry, Michael addition of sulfonylhydrazide derivatives to ketene dithioacetals followed by intramolecular cyclization has been reported, though more common for pyridone derivatives rather than direct synthesis of 2-[(methylamino)methyl]benzene-1-sulfonamide.

  • Direct Aminomethylation : Using formaldehyde and methylamine in the presence of the sulfonamide under controlled pH and temperature to introduce the methylaminomethyl substituent directly.

Purification and Characterization

  • Post-reaction mixtures are typically washed with water and organic solvents to remove impurities.
  • Concentration under reduced pressure and recrystallization from ethanol or suitable solvents.
  • Characterization via nuclear magnetic resonance spectroscopy (^1H NMR and ^13C NMR), elemental analysis, and infrared spectroscopy to confirm structure and purity.

Data Table Summarizing Key Preparation Parameters

Parameter Conditions/Values Remarks
Sulfonation Temperature 100-150 °C Optimal for high yield and purity
Stirring Speed 800-100 rpm Ensures homogeneity during sulfonation
Catalyst for Hydrogenation Palladium on carbon, Raney nickel Effective for nitro reduction
Hydrogenation Temperature 0-150 °C Controlled to avoid side reactions
Hydrogen Pressure 0.1-2.0 MPa Facilitates efficient reduction
Reaction Time (Hydrogenation) 3-24 hours Longer time ensures complete reduction
Solvents Used Chlorobenzene, dichloromethane, methanol, ethanol Selected based on reaction step
Purification Methods Water washing, ethanol recrystallization Removes impurities and concentrates product

Chemical Reactions Analysis

Types of Reactions

2-[(Methylamino)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Methylamino)methyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[(Methylamino)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various therapeutic effects, such as antibacterial activity by inhibiting bacterial enzymes .

Comparison with Similar Compounds

2-[(Methylamino)methyl]phenol

  • Structure: Benzene ring with a methylaminomethyl group (C2) and a hydroxyl group (C1).
  • Activity: Exhibits antibiofilm and antivirulence effects against S.
  • Synthesis : Confirmed via $^1$H-NMR, $^{13}$C-NMR, and FTIR spectroscopy .

Trisubstituted 1,3,5-Triazine-Benzene Sulfonamides

  • Examples: 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonamide 4-{[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]methyl}benzene-1-sulfonamide
  • Structure : Benzene sulfonamide (C1) with triazine substituents at the para position (C4).
  • Activity: Designed as BACE1 (β-secretase) inhibitors for Alzheimer’s disease research, indicating divergent therapeutic targets compared to the phenol analog .
  • Synthesis : Achieved via coupling of dichlorotriazine intermediates with sulfonamide precursors, as described in Garaj et al. .

Structural and Pharmacological Differences

Compound Substituent Position (Benzene) Key Functional Groups Biological Target Activity/Application
2-[(Methylamino)methyl]benzene-1-sulfonamide C1: Sulfonamide; C2: Methylaminomethyl Sulfonamide, methylaminomethyl Hypothesized: Enzymes or QS* Potential antimicrobial/inhibitor (inferred)
2-[(Methylamino)methyl]phenol C1: Hydroxyl; C2: Methylaminomethyl Phenol, methylaminomethyl S. aureus SarA (QS regulator) Antibiofilm, antivirulence
Trisubstituted triazine-sulfonamides C1: Sulfonamide; C4: Triazine Sulfonamide, dichlorotriazine BACE1 (Alzheimer’s target) Enzyme inhibition

*QS: Quorum sensing.

Key Observations:

Substituent Position: The placement of functional groups (e.g., C1 vs. C4) dictates target specificity. Ortho-substituted methylaminomethyl groups (C2) correlate with antimicrobial activity, while para-substituted triazines (C4) align with enzyme inhibition .

Functional Group Impact: Replacing the phenol group with a sulfonamide (as in the target compound) may enhance metabolic stability or alter target affinity due to sulfonamide’s electronegative and hydrogen-bonding properties .

Therapeutic Divergence: The phenol derivative’s anti-QS activity contrasts sharply with the triazine-sulfonamides’ focus on BACE1, underscoring how minor structural changes redirect biological action.

Biological Activity

2-[(Methylamino)methyl]benzene-1-sulfonamide, commonly known as a sulfonamide compound, is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

  • Molecular Formula : C8H10N2O2S
  • Molecular Weight : 186.24 g/mol
  • IUPAC Name : 2-[(Methylamino)methyl]benzenesulfonamide

The biological activity of 2-[(Methylamino)methyl]benzene-1-sulfonamide is primarily attributed to its ability to inhibit specific enzymes and interact with various molecular targets. The compound's sulfonamide group is known for its role in mimicking p-amino benzoic acid (PABA), which is essential for bacterial growth. By inhibiting the enzyme dihydropteroate synthase, this compound disrupts folate synthesis in bacteria, leading to antimicrobial effects .

Biological Activity Overview

The biological activities of 2-[(Methylamino)methyl]benzene-1-sulfonamide can be categorized as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against strains resistant to traditional antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Potential

Studies have explored the anticancer potential of sulfonamide derivatives, including 2-[(Methylamino)methyl]benzene-1-sulfonamide. The compound has been shown to induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways involved in cell proliferation and survival.

Case Studies

  • Antibacterial Efficacy : A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of various sulfonamides, including 2-[(Methylamino)methyl]benzene-1-sulfonamide. The results indicated that this compound exhibited superior activity against multi-drug resistant E. coli compared to other tested antibiotics .
  • Anticancer Activity : In a clinical trial involving patients with advanced melanoma, researchers found that treatment with a sulfonamide derivative led to a significant reduction in tumor size and improved patient survival rates over six months .

Research Findings

Recent studies have focused on the synthesis and biological characterization of sulfonamide derivatives, highlighting their potential as therapeutic agents:

  • Inhibition of Enzymes : The compound has been identified as an effective inhibitor of carbonic anhydrase, an enzyme crucial for various physiological processes. This inhibition can lead to therapeutic effects in conditions like glaucoma and epilepsy .
  • Anti-inflammatory Properties : Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound possess anti-inflammatory effects by modulating nitric oxide production in macrophages .

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